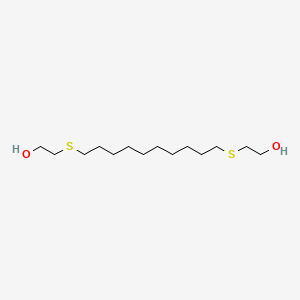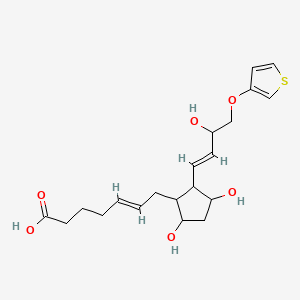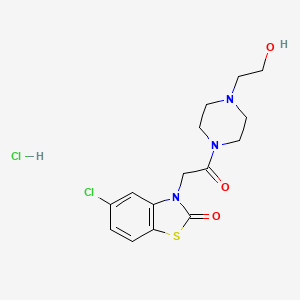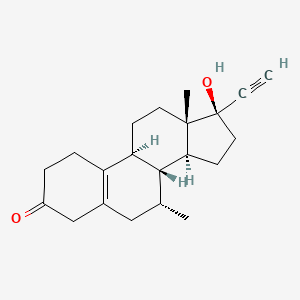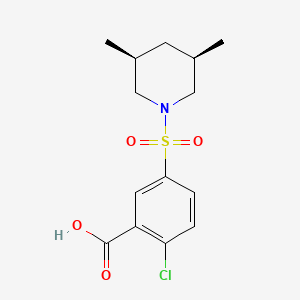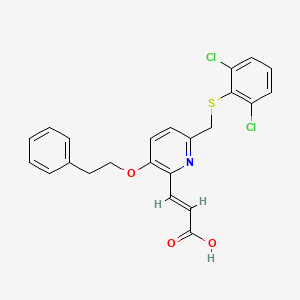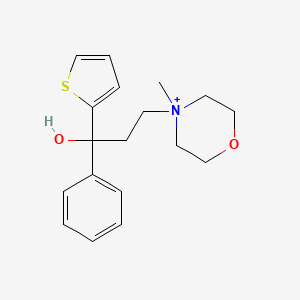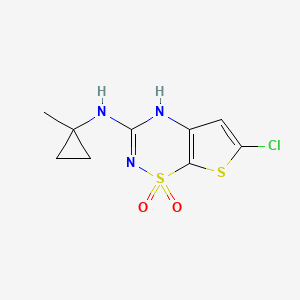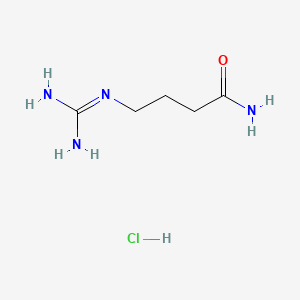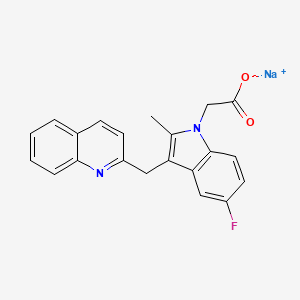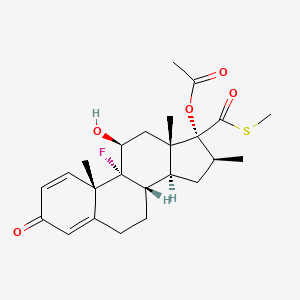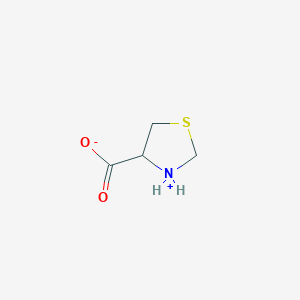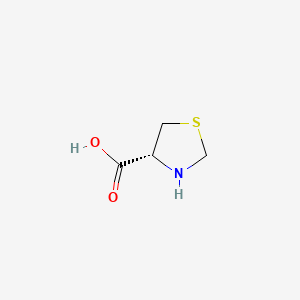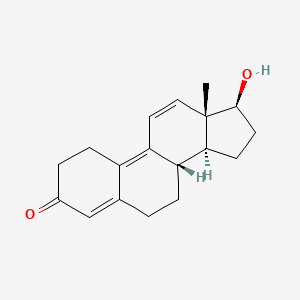
Trenbolone
Übersicht
Beschreibung
Trenbolone, also known as trienolone or trienbolone, is a steroid used on livestock to increase muscle growth and appetite . To increase its effective half-life, trenbolone is administered as a prodrug as an ester conjugate such as trenbolone acetate, trenbolone enanthate, or trenbolone cyclohexylmethylcarbonate .
Synthesis Analysis
The synthesis of Trenbolone involves several steps including etherification, reduction, hydrolysis, dehydrogenation, and acylation reactions . The method enhances the yield of the Trenbolone acetate from 88-90% to 92-93.5% .Molecular Structure Analysis
Trenbolone is a 3-oxo-Delta (4) steroid that is estra-4,9,11-triene carrying an oxo group at position 3 and a hydroxy group at position 17beta . Its molecular formula is C18H22O2 .Chemical Reactions Analysis
Trenbolone undergoes various chemical reactions in the body. Once metabolized, trenbolone esters have the effect of increasing ammonium ion uptake by muscles, leading to an increase in the rate of protein synthesis .Physical And Chemical Properties Analysis
Trenbolone is a synthetic anabolic steroid with a molecular weight of 270.4 g/mol . It is a 3-oxo-Delta (4) steroid, a 17beta-hydroxy steroid, a C18-steroid, and an anabolic androgenic steroid .Wissenschaftliche Forschungsanwendungen
Application Summary
Trenbolone, a synthetic anabolic-androgenic steroid (AAS), is often misused by athletes and fitness enthusiasts to enhance muscle mass and reduce recovery time . In the field of forensic toxicology, Trenbolone is tested in biological fluids and hair, especially in cases of unexplained heart failure .
Methods of Application
In a study, Trenbolone was detected in various autopsy specimens, including femoral blood, cardiac blood, bile, vitreous humor, and hair . The detection was performed using a liquid chromatography system coupled with a tandem mass spectrometer .
Results or Outcomes
The concentrations of Trenbolone were found to be 3.9, 3.2, 231, and lower than 0.5 ng/mL in femoral blood, cardiac blood, bile, and vitreous humor, respectively . In head hair, the concentration was 9 pg/mg . The presence of Trenbolone in hair can be interpreted as repetitive exposures .
Cardiometabolic Research
Application Summary
Trenbolone has been studied for its potential therapeutic effects in males with testosterone deficiency and metabolic syndrome . It has been found to improve cardiometabolic risk factors and myocardial tolerance to ischemia-reperfusion .
Methods of Application
In a study, male Wistar rats were fed a high-fat/high-sucrose diet and underwent orchiectomy to induce testosterone deficiency and metabolic syndrome . Trenbolone was then administered to these rats .
Anti-Doping Research
Application Summary
Trenbolone is a synthetic anabolic-androgenic steroid (AAS) that is often misused by athletes due to its performance-enhancing properties . In anti-doping research, scientists are developing new methods to detect long-term metabolites of Trenbolone .
Methods of Application
In a study, a single dose of 10 mg of 5-fold deuterated Trenbolone was administered to a healthy male volunteer, and urine samples were collected for 30 days . The metabolites carrying this label were identified unambiguously by hydrogen isotope ratio mass spectrometry .
Results or Outcomes
The study led to the identification of new long-term metabolites of Trenbolone, which could improve the retrospective detection of Trenbolone misuse .
Postmortem Toxicology
Application Summary
In postmortem toxicology, Trenbolone is tested in various autopsy specimens, especially in cases of unexplained heart failure .
Methods of Application
In a case study, Trenbolone was detected in femoral blood, cardiac blood, bile, vitreous humor, and hair of a deceased individual . The detection was performed using a liquid chromatography system coupled with a tandem mass spectrometer .
Results or Outcomes
The concentrations of Trenbolone were found to be 3.9, 3.2, 231, and lower than 0.5 ng/mL in femoral blood, cardiac blood, bile, and vitreous humor, respectively . In head hair, the concentration was 9 pg/mg . The presence of Trenbolone in hair can be interpreted as repetitive exposures .
Veterinary Medicine
Application Summary
Trenbolone, specifically as trenbolone acetate, is used in veterinary medicine to improve muscle mass, feed efficiency, and mineral absorption in livestock .
Methods of Application
Trenbolone is administered to livestock as pelletized implants for subcutaneous administration at 120–200 mg . Due to its anabolic properties, it enhances muscle growth and feed efficiency .
Results or Outcomes
The use of Trenbolone in livestock leads to increased muscle size and strength, making it an effective growth promoter in animal husbandry .
Metabolite Detection in Sports Drug Testing
Application Summary
Trenbolone is a synthetic anabolic-androgenic steroid, which has been misused for performance enhancement in sports . The detection of Trenbolone doping in routine sports drug testing programs is complex .
Methods of Application
In a study, one single dose of 10 mg of 5-fold deuterated Trenbolone was administered to a healthy male volunteer and urine samples were collected for 30 days . All metabolites carrying this label were identified unambiguously by hydrogen isotope ratio mass spectrometry .
Results or Outcomes
The study led to the identification of new long-term metabolites of Trenbolone, which could improve the retrospective detection of Trenbolone misuse .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15-,16+,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHHPFQKXOUFFV-OWSLCNJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0034192 | |
| Record name | 17beta-Trenbolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trenbolone | |
CAS RN |
10161-33-8 | |
| Record name | Trenbolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10161-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trenbolone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010161338 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trenbolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11551 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17beta-Trenbolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0034192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRENBOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P53R4420TR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[11-(2-amino-2-oxoethyl)-8-(3-amino-3-oxopropyl)-5-benzyl-2-[(4-hydroxyphenyl)methyl]-3,6,9,12,20-pentaoxo-1,4,7,10,13-pentazacycloicosane-14-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1683143.png)
